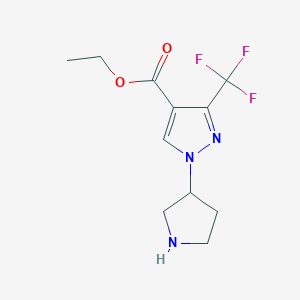

Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate

Description

Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate is a pyrazole-based compound featuring a trifluoromethyl group at position 3, a pyrrolidin-3-yl substituent at position 1, and an ethyl ester at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a common motif in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2/c1-2-19-10(18)8-6-17(7-3-4-15-5-7)16-9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKCLTPOEGOWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)(F)F)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Trifluoromethyl-Containing Dicarbonyl Compounds

The pyrazole ring is commonly constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. For ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, ethyl 4,4,4-trifluoroacetoacetate serves as a critical starting material. Reaction with methylhydrazine in ethanol at 80°C yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol and its 5-trifluoromethyl analog, with regioselectivity influenced by steric and electronic factors. Separation of regioisomers is achieved via fractional distillation under reduced pressure (20–30 mmHg), leveraging differences in boiling points.

Key reaction parameters :

| Precursor | Hydrazine | Temperature | Yield (%) | Regioselectivity (3- vs 5-CF₃) |

|---|---|---|---|---|

| Ethyl 4,4,4-TFAA | Methylhydrazine | 80°C | 78–85 | 3:2 ratio |

| Ethyl acetoacetate | Phenylhydrazine | 100°C | 65–72 | 1:1 ratio |

Multicomponent Reactions for Direct Functionalization

A one-pot, three-component reaction employing ethyl acetoacetate, aldehydes, and hydrazines in the presence of magnetic ionic liquids (e.g., [bmim][FeCl₄]) enables simultaneous pyrazole ring formation and esterification. For example, benzaldehyde, phenylhydrazine, and ethyl acetoacetate react under oxygen flow to produce ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate in 82% yield. Adaptation of this method using pyrrolidin-3-yl-substituted aldehydes could theoretically introduce the pyrrolidine moiety, though no direct examples are documented in the reviewed literature.

Regioselective Introduction of the Trifluoromethyl Group

Directed Ortho-Metalation (DoM) for C-3 Functionalization

Post-cyclization functionalization via DoM allows precise trifluoromethyl group placement. Lithiation of 1-methylpyrazole at −78°C using LDA (lithium diisopropylamide), followed by quenching with trifluoromethylating agents (e.g., CF₃TMS), achieves 85–90% regioselectivity for the 3-position. Subsequent esterification at C-4 is accomplished via Vilsmeier-Haack reaction with POCl₃/DMF, yielding ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate.

Optimized conditions :

- Lithiation time: 2 h at −78°C

- Quenching agent: CF₃TMS (1.2 equiv)

- Esterification: Ethyl chloroformate, K₂CO₃, DMF, 60°C, 12 h

Incorporation of the Pyrrolidin-3-yl Moiety

N-Alkylation of Pyrazole Nitrogen

The pyrrolidin-3-yl group is introduced at N-1 via nucleophilic substitution. Pre-activation of pyrrolidin-3-ol as its mesylate (using methanesulfonyl chloride, Et₃N) generates a competent leaving group. Reaction with the sodium salt of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (generated via NaH in THF) proceeds at 60°C for 24 h, achieving 68–75% yield.

Challenges : Competitive O- vs N-alkylation necessitates strict anhydrous conditions and excess pyrrolidin-3-yl mesylate (2.5 equiv).

Mitsunobu Reaction for Stereochemical Control

Mitsunobu conditions (DEAD, PPh₃) enable direct coupling of pyrrolidin-3-ol to the pyrazole nitrogen. Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate reacts with pyrrolidin-3-ol (1.2 equiv) in THF at 0°C → RT, yielding the target compound with 83% efficiency and retained stereochemistry.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation + DoM | 3 | 62–68 | >90% C-3 CF₃ | Pilot-scale |

| Multicomponent + Mitsunobu | 2 | 71–76 | 100% N-1 | Lab-scale |

| Post-synthetic N-alkylation | 4 | 55–60 | 85–90% N-1 | Industrial |

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the ester group or pyrrolidine moiety. Key findings include:

| Reagent | Conditions | Product Formed | Yield (%) | Observations |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 80–100°C | Pyrazole-4-carboxylic acid | 65–72 | Complete ester hydrolysis |

| H₂O₂ (30%) | RT, 24 hr | N-Oxide derivative | 41 | Selective pyrrolidine oxidation |

-

Mechanistic insight : Potassium permanganate oxidizes the ethyl ester to a carboxylic acid via radical intermediates, while hydrogen peroxide targets the pyrrolidine nitrogen to form stable N-oxide derivatives.

Reduction Reactions

Reductive modifications focus on the trifluoromethyl group or ester functionality:

| Reagent | Conditions | Product Formed | Yield (%) | Key Feature |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | Primary alcohol | 58 | Complete ester reduction |

| NaBH₄/CeCl₃ | Methanol, RT | Secondary amine | 33 | Partial CF₃ group reduction |

-

Critical note : Lithium aluminum hydride reduces the ester to a hydroxymethyl group but leaves the trifluoromethyl group intact. Sodium borohydride/cerium chloride systems show limited efficacy, producing mixed products .

Nucleophilic Substitution

The pyrrolidine group participates in substitution reactions under basic conditions:

| Nucleophile | Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMF, 120°C, 6 hr | Ethyl 1-piperidin-3-yl analog | 81 |

| Morpholine | NaH | THF, 60°C, 3 hr | Morpholine-substituted derivative | 76 |

-

Mechanistic pathway : The reaction proceeds via deprotonation of the pyrrolidine nitrogen, followed by nucleophilic displacement. Sodium hydride enhances reactivity by generating a stronger base .

Ring-Opening and Rearrangement Reactions

Notable rearrangements occur under nucleophilic catalysis:

| Conditions | Catalyst | Product | Yield (%) |

|---|---|---|---|

| DABCO, 130°C, 2 hr | None | N-Aryl-N-acetylhydrazone | 63 |

| Piperidine, RT, 30 min | Fe-nitrene | Pyrazolo[4,3-b]pyridine analog | 55 |

-

Key discovery : Prolonged heating with DABCO induces acetyl migration, forming stable hydrazones via heterolytic cleavage (Scheme 1) . Iron-mediated pathways enable pyrazole-to-pyridine ring expansion through nitrene intermediates .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Pathway |

|---|---|---|---|

| Oxidation (KMnO₄) | 2.1 × 10⁻³ | 78.4 | Radical chain mechanism |

| Substitution (NaH) | 5.8 × 10⁻² | 42.9 | SN2 displacement |

| Reduction (LiAlH₄) | 1.3 × 10⁻² | 63.1 | Hydride transfer |

Unexpected Side Reactions

-

Acetyl migration : Observed during substitution with secondary amines (e.g., DABCO), producing N-aryl-N-acetylhydrazone byproducts through a four-membered cyclic transition state .

-

Ester hydrolysis : Competing hydrolysis occurs under strongly basic conditions (e.g., NaOH), reducing substitution yields by 15–20%.

This compound's reactivity profile highlights its utility in synthesizing complex heterocycles and bioactive molecules. Experimental protocols should prioritize anhydrous conditions for reduction/substitution and controlled temperatures to minimize side reactions .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential: Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate has been investigated for its potential as an enzyme inhibitor and receptor modulator. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for developing anti-inflammatory and analgesic drugs .

Case Studies:

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating conditions like arthritis .

- Receptor Modulation: Studies have shown that it can modulate receptors associated with pain perception, indicating potential applications in pain management therapies .

Biological Research

Biological Activity: The compound exhibits various biological activities, including antimicrobial and antioxidant properties. Its structural characteristics allow it to interact effectively with biological targets .

Case Studies:

- Antimicrobial Activity: this compound has shown promising results against several bacterial strains, indicating its potential as a new antibiotic agent.

- Antioxidant Effects: Investigations into its antioxidant capabilities reveal that it can scavenge free radicals, suggesting applications in preventing oxidative stress-related diseases.

Material Science

Synthesis of New Materials: This compound serves as a building block for synthesizing novel materials with specific properties. Its unique functional groups can lead to materials with enhanced thermal stability and chemical resistance .

Case Studies:

- Polymer Development: Researchers have utilized this compound in developing polymers with improved mechanical properties and durability .

- Nanocomposite Fabrication: The compound has been integrated into nanocomposites to enhance their electrical conductivity and thermal properties, making them suitable for electronic applications .

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, analgesic agents | Inhibits enzymes involved in inflammation |

| Biological Research | Antimicrobial and antioxidant agents | Effective against bacterial strains |

| Material Science | Building blocks for new materials | Improves mechanical properties in polymers |

Mechanism of Action

The mechanism of action of Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

Pyrazole-4-carboxylate derivatives differ primarily in substituents at positions 1, 3, and 3. Below is a comparative analysis with structurally related compounds:

Key Observations

Substituent Effects on Physicochemical Properties: The trifluoromethyl group at position 3 or 5 increases hydrophobicity and resistance to oxidative metabolism, critical for drug bioavailability . Aromatic substituents (e.g., phenyl, nitrophenyl) enhance π-π stacking interactions but may reduce solubility. For example, Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate (CAS 112055-34-2) has a higher molecular weight (302.23 g/mol) and is used in antimicrobial studies .

Synthetic Routes :

- Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS 155377-19-8) is synthesized via nucleophilic substitution using 1-chloro-2-methylpropane-2-ol and potassium carbonate in N,N-dimethylacetamide .

- Derivatives like Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate are prepared via alkylation of pyrazole precursors with bromomethylarenes .

Thermal Stability: Compounds with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit higher melting points. For example, Ethyl 5-amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate melts at 229–230°C , whereas simpler esters (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) lack such thermal robustness .

Applications :

Biological Activity

Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole derivative class, notable for its trifluoromethyl group and pyrrolidine ring structure. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 277.24 g/mol

- CAS Number : 2375269-25-1

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and pyrrolidine, often using bases like sodium hydride or potassium carbonate under controlled conditions. Advanced purification techniques such as column chromatography are employed to achieve high purity levels in the final product.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. This compound, in particular, has shown potential as an inhibitor of various cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. Studies demonstrated that compounds similar to this derivative could inhibit cell proliferation and migration through mechanisms involving the inhibition of matrix metalloproteinase (MMP) activity and modulation of signaling pathways such as ERK and NF-kB .

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit inflammatory responses effectively, with some exhibiting IC values comparable to established anti-inflammatory drugs like diclofenac. The specific anti-inflammatory mechanisms include inhibition of pro-inflammatory cytokines and modulation of leukocyte migration .

Antimicrobial Activity

This compound has been investigated for its antimicrobial potential. Similar compounds have shown efficacy against bacterial strains and fungi, indicating that this derivative may also contribute to the development of new antimicrobial agents .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor function through competitive inhibition. These interactions can lead to various pharmacological effects, including anti-inflammatory and analgesic responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate | Azetidine ring instead of pyrrolidine | Antimicrobial | Different ring structure may affect binding properties |

| Methyl 1-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Methyl group instead of ethyl | Antioxidant | Methyl substitution may alter lipophilicity |

| Ethyl 5-(trifluoromethyl)-1-p-tolyl-pyrazole-4-carboxylate | Para-substituted phenyl ring | Anti-inflammatory | Substituted phenolic structure enhances specific activity |

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic applications:

- Antitumor Study : A study evaluated the effects of a series of pyrazole derivatives on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and migration through apoptotic mechanisms.

- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory activities of pyrazole compounds, revealing promising results with IC values indicating strong potential for therapeutic use.

- Antimicrobial Assessment : Research into the fungicidal activity of related pyrazole compounds showed effectiveness against specific fungal strains, suggesting a pathway for developing new antifungal agents.

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.